molecular formula C13H10N2O3 B6386651 2-Amino-5-(2-formylphenyl)pyridine-4-carboxylic acid CAS No. 1261935-32-3

2-Amino-5-(2-formylphenyl)pyridine-4-carboxylic acid

Cat. No.: B6386651
CAS No.: 1261935-32-3
M. Wt: 242.23 g/mol
InChI Key: SCPOYOJHTPOIRD-UHFFFAOYSA-N
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Description

2-Amino-5-(2-formylphenyl)pyridine-4-carboxylic acid is a heterocyclic aromatic compound that contains both an amino group and a formyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-formylphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Amination: The amino group can be introduced through nucleophilic substitution reactions, often using ammonia or an amine derivative under suitable conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-formylphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the formyl group to an alcohol.

    Substitution: Introduction of various substituents on the amino group.

Scientific Research Applications

2-Amino-5-(2-formylphenyl)pyridine-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as conductive polymers or coordination complexes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-formylphenyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluoropyridine: Similar structure but with a fluorine atom instead of a formyl group.

    2-Amino-5-chloropyridine: Contains a chlorine atom instead of a formyl group.

    2-Amino-5-bromopyridine: Contains a bromine atom instead of a formyl group.

Uniqueness

2-Amino-5-(2-formylphenyl)pyridine-4-carboxylic acid is unique due to the presence of both an amino group and a formyl group on the pyridine ring, which allows for a diverse range of chemical reactions and applications. The formyl group provides additional reactivity compared to similar compounds with halogen substituents.

Properties

IUPAC Name

2-amino-5-(2-formylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-12-5-10(13(17)18)11(6-15-12)9-4-2-1-3-8(9)7-16/h1-7H,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPOYOJHTPOIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687013
Record name 2-Amino-5-(2-formylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-32-3
Record name 2-Amino-5-(2-formylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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